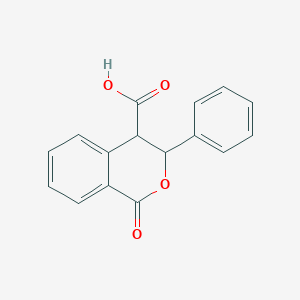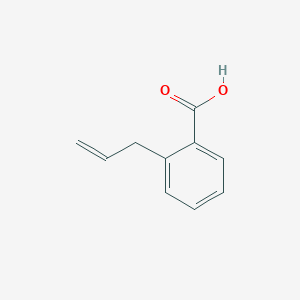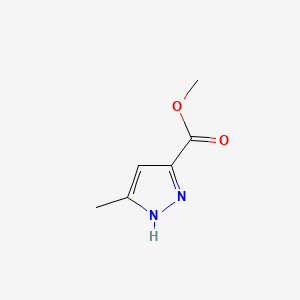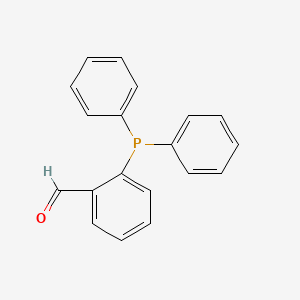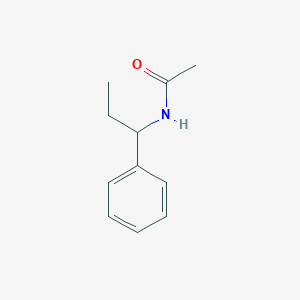
3-Bromo-3'-chloro-5'-fluorobenzophenone
Overview
Description
3-Bromo-3’-chloro-5’-fluorobenzophenone is a chemical compound with the molecular formula C13H7BrClFO. It has a molecular weight of 313.55 . The compound is characterized by the presence of bromo, chloro, and fluoro substituents on a benzophenone backbone .
Molecular Structure Analysis
The InChI code for 3-Bromo-3’-chloro-5’-fluorobenzophenone is 1S/C13H7BrClFO/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H . This code provides a specific description of the molecular structure of the compound, including the positions of the bromo, chloro, and fluoro substituents.Mechanism of Action
The exact mechanism of action of 3-Bromo-3'-chloro-5'-fluorobenzophenone is not fully understood. However, it is believed that this compound is able to interact with certain proteins in the body, leading to changes in their structure and function. It is also believed that this compound can interact with certain enzymes and receptors, leading to changes in their activity. Finally, this compound is believed to be able to interact with certain DNA molecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes of the body. In laboratory studies, this compound has been shown to inhibit the growth of certain bacteria and fungi. In addition, this compound has been studied for its potential effects on the metabolism of carbohydrates, proteins, and lipids. This compound has also been studied for its potential effects on the immune system, as well as its potential to reduce inflammation. Finally, this compound has been studied for its potential effects on the central nervous system, as well as its potential to reduce anxiety and improve cognitive performance.
Advantages and Limitations for Lab Experiments
The use of 3-Bromo-3'-chloro-5'-fluorobenzophenone in laboratory experiments has several advantages. First, this compound is relatively inexpensive and easy to obtain. Second, this compound is stable and can be stored for extended periods of time without degradation. Third, this compound can be used in a variety of reactions and is compatible with many other chemicals. Finally, this compound is non-toxic and safe to use in laboratory experiments.
However, there are certain limitations to the use of this compound in laboratory experiments. First, this compound is not soluble in water, which can make it difficult to use in certain reactions. Second, this compound is relatively unstable and can decompose if exposed to light or heat. Third, this compound is highly reactive and can react with other chemicals, leading to unwanted side reactions. Finally, this compound can be difficult to handle due to its low vapor pressure.
Future Directions
The potential applications of 3-Bromo-3'-chloro-5'-fluorobenzophenone are vast, and there are numerous future directions for research. First, further research is needed to better understand the mechanism of action of this compound and its potential effects on the body. Second, further research is needed to explore the potential applications of this compound in the fields of medicine, agriculture, and industry. Third, further research is needed to explore the potential of this compound as a pesticide and its potential effects on the environment. Fourth, further research is needed to develop methods for the synthesis of
Synthesis Methods
3-Bromo-3'-chloro-5'-fluorobenzophenone can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The most common method of synthesis is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a base. This reaction produces an ether, which is then reacted with a halogenating agent, such as bromine or chlorine, to produce this compound. The Grignard reaction is another method of synthesis, which involves the reaction of an alkyl halide with a metal halide, such as magnesium bromide, to produce an alkylmagnesium halide. The alkylmagnesium halide can then be reacted with a halogenating agent to produce this compound. Finally, the Wittig reaction is a method of synthesis in which an alkyl halide is reacted with a phosphonium salt to produce an alkylphosphonium salt, which is then reacted with a halogenating agent to produce this compound.
Scientific Research Applications
3-Bromo-3'-chloro-5'-fluorobenzophenone has been studied extensively for its potential applications in the fields of chemistry, biology, and medicine. In chemistry, this compound has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, dyes, and fragrances. In biology, this compound has been studied for its potential as an insecticide, as well as its ability to inhibit the growth of certain bacteria and fungi. In medicine, this compound has been investigated for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
properties
IUPAC Name |
(3-bromophenyl)-(3-chloro-5-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClFO/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXIWNNWUHJRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373606 | |
| Record name | 3-Bromo-3'-chloro-5'-fluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
844879-45-4 | |
| Record name | (3-Bromophenyl)(3-chloro-5-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-3'-chloro-5'-fluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



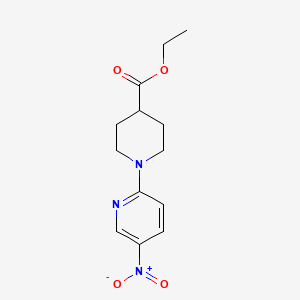
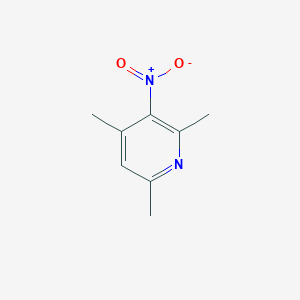
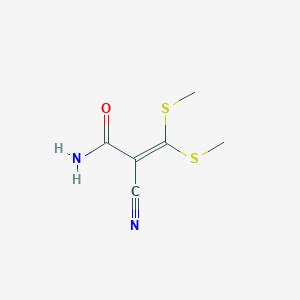



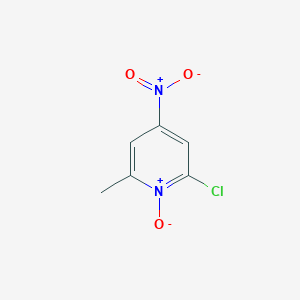
![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1302518.png)
